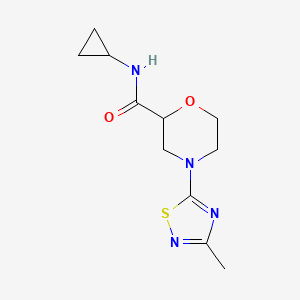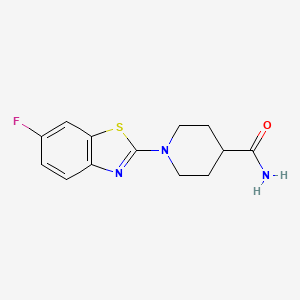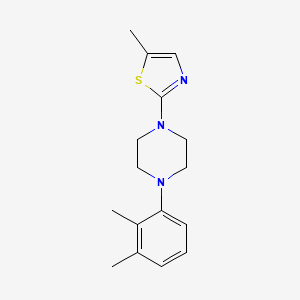
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid, followed by the formation of the morpholine ring. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of infectious diseases and as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide include other thiadiazole derivatives, such as:
- 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the cyclopropyl, thiadiazole, and morpholine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H16N4O2S |
|---|---|
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O2S/c1-7-12-11(18-14-7)15-4-5-17-9(6-15)10(16)13-8-2-3-8/h8-9H,2-6H2,1H3,(H,13,16) |
Clé InChI |
SWNWSUQDHHNNIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12263705.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)

![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12263780.png)
